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molecular formula C21H21N9 B8484194 2,4,6-Tris(p-aminoanilino)-1,3,5-triazine CAS No. 80587-86-6

2,4,6-Tris(p-aminoanilino)-1,3,5-triazine

Cat. No. B8484194
M. Wt: 399.5 g/mol
InChI Key: SEWAZMKTGSTERG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05990310

Procedure details

In one 100 milliliter, four-neck, round-bottom flask equipped with a thermo-couple, a condenser, a mechanical stirrer, and a nitrogen sweep were placed 3.34 grams (0.005 mole) of 2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine, 50 grams of isobutanol, 1.66 grams (0.033 mole) of hydrazine hydrate and 0.15 gram of 5 percent palladium on carbon (approximately 60 percent wet). Over a period of two hours, the mixture was heated to 70° C., and held an additional ten hours at 70° C. The reduction was followed by high performance liquid chromatography by observing the disappearance of the starting tris-azo compound and the conversion of the intermediate di- and mono-azo compounds to the tris-amino compound and the formation of the by-product aniline. The title compound was isolated by filtration at 60° C. The filter cake was washed with 10 milliliters of isobutanol, dried to a constant weight to give 100 percent yield (2 grams) of 2,4,6-tris-[4-aminoanilino]-1,3,5-triazine. The melt point was 297°-299° C. The infrared spectrum was consistent with the structure. Relative area HPLC analysis showed it to be 97.8 percent pure. The filtrate was distilled to recover 1.1 grams of aniline, 78.6 percent of theory.
Name
2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step Two
[Compound]
Name
tris-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
di- and mono-azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tris-amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
one
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
0.15 g
Type
catalyst
Reaction Step Eight
Quantity
50 g
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
C1(N=[N:8][C:9]2[CH:14]=[CH:13][C:12]([NH:15][C:16]3[N:21]=[C:20]([NH:22][C:23]4[CH:28]=[CH:27][C:26]([N:29]=NC5C=CC=CC=5)=[CH:25][CH:24]=4)[N:19]=[C:18]([NH:37][C:38]4[CH:43]=[CH:42][C:41]([N:44]=NC5C=CC=CC=5)=[CH:40][CH:39]=4)[N:17]=3)=[CH:11][CH:10]=2)C=CC=CC=1.O.NN.NC1C=CC=CC=1>[Pd].C(O)C(C)C>[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([NH:15][C:16]2[N:21]=[C:20]([NH:22][C:23]3[CH:24]=[CH:25][C:26]([NH2:29])=[CH:27][CH:28]=3)[N:19]=[C:18]([NH:37][C:38]3[CH:43]=[CH:42][C:41]([NH2:44])=[CH:40][CH:39]=3)[N:17]=2)=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
2,4,6-tris-[4-(phenylazo)phenylamino]-1,3,5-triazine
Quantity
3.34 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=NC1=CC=C(C=C1)NC1=NC(=NC(=N1)NC1=CC=C(C=C1)N=NC1=CC=CC=C1)NC1=CC=C(C=C1)N=NC1=CC=CC=C1
Step Two
Name
Quantity
1.66 g
Type
reactant
Smiles
O.NN
Step Three
Name
tris-azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
di- and mono-azo
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
tris-amino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Seven
Name
one
Quantity
100 mL
Type
solvent
Smiles
Step Eight
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]
Step Nine
Name
Quantity
50 g
Type
solvent
Smiles
C(C(C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
held an additional ten hours at 70° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(NC2=NC(=NC(=N2)NC2=CC=C(C=C2)N)NC2=CC=C(C=C2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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